![molecular formula C16H16N2O6 B2770219 dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1986367-93-4](/img/structure/B2770219.png)
dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are widely used in organic synthesis and in the production of many drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an imidazole with the appropriate carboxylic acid derivatives to form the dicarboxylate groups, and the reaction of the imidazole with a methoxyphenyl compound to form the 2-(4-methoxyphenyl)-2-oxoethyl group .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including melting point determination, boiling point determination, and solubility tests .Scientific Research Applications
Spectroscopic Characterization and Reactivity Study
Researchers have synthesized and characterized imidazole derivatives, including compounds structurally related to dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate, through solvent-free synthesis pathways. These compounds' spectroscopic properties (IR, FT-Raman, NMR) and reactivity have been explored using both experimental and computational approaches, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations. The studies suggest potential applications in understanding molecular reactivity and designing materials with specific electronic properties (Hossain et al., 2018); (Thomas et al., 2018).
Photochromism and Molecular Docking
A study on the synthesis of imidazole derivatives has shown these compounds exhibit photochromic behavior, which changes color upon irradiation. This property suggests applications in developing materials for optical storage, sensors, and switches. Additionally, molecular docking procedures have indicated potential inhibitory activity against specific proteins, pointing to possible pharmaceutical applications (Bai et al., 2010).
Luminescence Sensing
Research involving dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks has demonstrated their potential as fluorescence sensors for detecting benzaldehyde-based derivatives. These findings have implications for developing new sensing materials for environmental monitoring and analytical chemistry (Shi et al., 2015).
Gas Chromatographic Analysis
Dimethyl derivatives of imidazolinone herbicides have been synthesized for use in developing efficient gas chromatographic methods for analyzing trace levels of these herbicides in various matrices. This research provides a foundation for improving agricultural chemical analysis techniques (Anisuzzaman et al., 2000).
Molecular Conformation and Hydrogen Bonding
Studies on derivatives of 1H-pyrazole-3,4-dicarboxylate have explored complex hydrogen-bonded framework structures, offering insights into molecular design and the development of materials with specific functional properties (Asma et al., 2018).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may act as a potent and selective serotonin releasing agent . It could potentially bind to alpha receptors to mediate these effects .
Biochemical Pathways
Indole derivatives, which share structural similarities with our compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Based on its structural similarity to other compounds, it may have a broad range of biological activities, as mentioned above .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)12(19)8-18-9-17-13(15(20)23-2)14(18)16(21)24-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXSJFBZEDTXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)
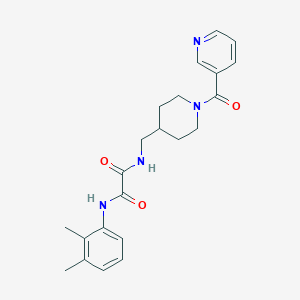

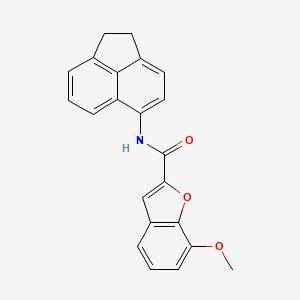

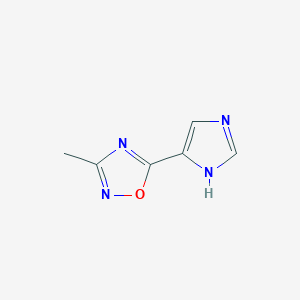
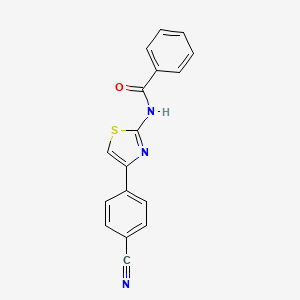
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)

![4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2770153.png)
![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2770155.png)
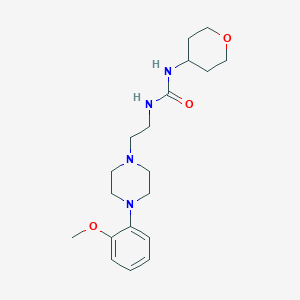
![(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2770159.png)
